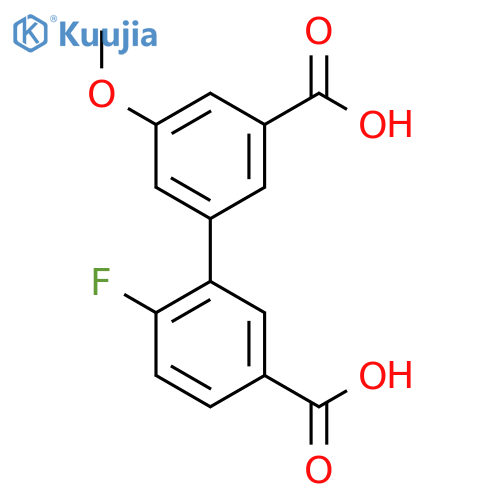

Cas no 1261949-79-4 (3-(5-Carboxy-2-fluorophenyl)-5-methoxybenzoic acid)

1261949-79-4 structure

商品名:3-(5-Carboxy-2-fluorophenyl)-5-methoxybenzoic acid

CAS番号:1261949-79-4

MF:C15H11FO5

メガワット:290.243248224258

MDL:MFCD18321536

CID:2765479

PubChem ID:53227409

3-(5-Carboxy-2-fluorophenyl)-5-methoxybenzoic acid 化学的及び物理的性質

名前と識別子

-

- MFCD18321536

- 6'-Fluoro-5-methoxy[1,1'-biphenyl]-3,3'-dicarboxylic acid

- 1261949-79-4

- 3-(5-CARBOXY-2-FLUOROPHENYL)-5-METHOXYBENZOIC ACID

- DTXSID00690965

- 3-(5-Carboxy-2-fluorophenyl)-5-methoxybenzoic acid, 95%

- 3-(5-Carboxy-2-fluorophenyl)-5-methoxybenzoic acid

-

- MDL: MFCD18321536

- インチ: InChI=1S/C15H11FO5/c1-21-11-5-9(4-10(6-11)15(19)20)12-7-8(14(17)18)2-3-13(12)16/h2-7H,1H3,(H,17,18)(H,19,20)

- InChIKey: LXLHUINOYSISPW-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 290.05905161Da

- どういたいしつりょう: 290.05905161Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 21

- 回転可能化学結合数: 4

- 複雑さ: 400

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 83.8Ų

- 疎水性パラメータ計算基準値(XlogP): 2.7

3-(5-Carboxy-2-fluorophenyl)-5-methoxybenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB328764-5 g |

3-(5-Carboxy-2-fluorophenyl)-5-methoxybenzoic acid, 95%; . |

1261949-79-4 | 95% | 5g |

€1159.00 | 2023-04-26 | |

| abcr | AB328764-5g |

3-(5-Carboxy-2-fluorophenyl)-5-methoxybenzoic acid, 95%; . |

1261949-79-4 | 95% | 5g |

€1159.00 | 2025-03-19 |

3-(5-Carboxy-2-fluorophenyl)-5-methoxybenzoic acid 関連文献

-

Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213

-

2. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337

-

Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907

-

Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

1261949-79-4 (3-(5-Carboxy-2-fluorophenyl)-5-methoxybenzoic acid) 関連製品

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1261949-79-4)

清らかである:99%

はかる:5g

価格 ($):687.0